molecular formula C11H10N2O B14356250 4-Benzyl-1-oxo-1lambda~5~-pyrimidine CAS No. 90210-60-9

4-Benzyl-1-oxo-1lambda~5~-pyrimidine

Cat. No.: B14356250
CAS No.: 90210-60-9
M. Wt: 186.21 g/mol
InChI Key: GHIVJLMGXIGFLT-UHFFFAOYSA-N
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Description

4-Benzyl-1-oxo-1lambda~5~-pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of a benzyl group at the 4-position and an oxo group at the 1-position makes this compound unique and of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-oxo-1lambda~5~-pyrimidine can be achieved through several methods. One common method involves the reaction of benzylamine with a suitable pyrimidine precursor under oxidative conditions. The reaction typically requires a catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide. The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-oxo-1lambda~5~-pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of benzylpyrimidine oxides.

    Reduction: Formation of benzylpyrimidine alcohols.

    Substitution: Formation of substituted benzylpyrimidines with various functional groups.

Scientific Research Applications

4-Benzyl-1-oxo-1lambda~5~-pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-oxo-1lambda~5~-pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The benzyl group enhances its binding affinity to target proteins, while the oxo group participates in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1-oxo-1lambda~5~-pyridine
  • 4-Benzyl-1-oxo-1lambda~5~-pyrrole
  • 4-Benzyl-1-oxo-1lambda~5~-pyrazine

Uniqueness

4-Benzyl-1-oxo-1lambda~5~-pyrimidine is unique due to its specific substitution pattern and the presence of both benzyl and oxo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90210-60-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-benzyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C11H10N2O/c14-13-7-6-11(12-9-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

GHIVJLMGXIGFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=[N+](C=C2)[O-]

Origin of Product

United States

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